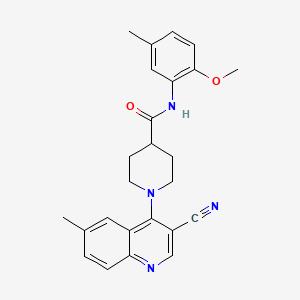

1-(3-cyano-6-methylquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

Description

This compound features a quinoline core substituted with a cyano group at position 3 and a methyl group at position 4. The piperidine-4-carboxamide moiety is linked to a 2-methoxy-5-methylphenyl group via an amide bond.

Properties

IUPAC Name |

1-(3-cyano-6-methylquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c1-16-4-6-21-20(12-16)24(19(14-26)15-27-21)29-10-8-18(9-11-29)25(30)28-22-13-17(2)5-7-23(22)31-3/h4-7,12-13,15,18H,8-11H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDGVCNYFUJBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-cyano-6-methylquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O2 |

| Molecular Weight | 336.39 g/mol |

| CAS Number | 1170421-29-0 |

| Structure | Chemical Structure |

Anticancer Properties

Recent studies have indicated that derivatives of quinoline, including this compound, exhibit significant anticancer activity. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, in a study examining the effects on human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability and increased apoptotic markers such as caspase activation and PARP cleavage .

Neuroprotective Effects

The compound also shows promise in neuroprotection. A study highlighted its ability to protect neuronal cells from oxidative stress-induced damage, which is particularly relevant in neurodegenerative diseases like Alzheimer's. The neuroprotective effect was attributed to its antioxidant properties and modulation of neuroinflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : It acts as a kinase inhibitor, disrupting signaling pathways critical for tumor growth.

- Antioxidative Stress : The compound reduces reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Modulation of Apoptosis : It influences apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins .

Study 1: Anticancer Activity

A recent experimental study evaluated the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer. The findings revealed that treatment with the compound resulted in:

- IC50 Values : 15 µM for MCF-7 cells and 20 µM for A549 cells.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Study 2: Neuroprotection

In another study focusing on neuroprotection, the compound was tested on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results showed:

- Cell Viability : Increased viability by 30% compared to control.

- Biomarkers : Reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

- Quinoline vs. Aryloxazole/Imidazole: The target compound’s quinoline core distinguishes it from analogs in , and 4, which utilize aryloxazole or benzimidazole scaffolds. Quinoline’s aromatic planar structure may enhance DNA intercalation or kinase binding, whereas aryloxazole derivatives in demonstrated HCV entry inhibition via hydrophobic interactions .

- The 6-methylquinoline substituent may increase lipophilicity relative to the 5-methyloxazole group in , affecting membrane permeability .

Piperidine-4-Carboxamide Modifications

Linker and Amine Groups :

The target compound’s piperidine-4-carboxamide is analogous to ’s compounds but lacks the cis-3,5-dimethylpiperidine or PROTAC-specific chains (e.g., BRD4-targeting dioxopiperidine in ). These differences impact target selectivity: dimethylpiperidine in improved HCV inhibition, while PROTACs in leveraged extended linkers for ternary complex formation .Aryl Group Comparison :

The 2-methoxy-5-methylphenyl group in the target compound shares similarities with ’s 2-chloro-6-methylphenyl and ’s 2-bromo-6-methoxyphenyl groups. Methoxy groups enhance solubility, while halogens (Cl, Br) may stabilize ligand-receptor interactions via halogen bonding .

Physicochemical and Pharmacokinetic Properties

- The target compound’s cyano group may improve solubility compared to halogenated analogs, though its larger quinoline core could reduce bioavailability relative to smaller pyrrolidine derivatives () .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodology : The compound's synthesis can be approached via multi-step heterocyclic coupling. For example, piperidine-4-carboxamide derivatives are often synthesized using Biginelli reactions (condensation of aldehydes, thioureas, and β-keto esters) under reflux in polar aprotic solvents like DMF or acetonitrile . Cyclization steps may require catalysts such as p-toluenesulfonic acid (PTSA) or iodine. Optimization involves adjusting molar ratios (e.g., 1:1.2 for aldehyde to thiourea), temperature (80–100°C), and reaction time (8–12 hours) to improve yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How can researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions (e.g., quinoline cyano groups and methoxy phenyl rings). Coupling constants in -NMR help verify stereochemistry .

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1). Analyze unit cell parameters and hydrogen-bonding networks to resolve piperidine ring puckering and quinoline planarity .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational modeling and experimental data regarding the compound's bioactivity?

- Methodology :

- Docking vs. in vitro assays : If molecular docking predicts strong binding to a kinase target but in vitro assays show low inhibition, re-evaluate force field parameters (e.g., solvation effects) or assay conditions (e.g., pH, co-solvents). Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics .

- Meta-analysis : Compare data across studies (e.g., IC values in enzyme assays vs. cellular assays) to identify confounding factors like membrane permeability or off-target effects .

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing pharmacological activity?

- Methodology :

- Analog synthesis : Systematically modify substituents (e.g., replace 3-cyanoquinoline with carboxy or methyl groups) and test activity in target assays (e.g., kinase inhibition) .

- Pharmacophore modeling : Use software like Schrödinger’s Phase to map electrostatic and hydrophobic features critical for activity. Validate with 3D-QSAR models .

- Data integration : Combine SAR data with ADMET profiling (e.g., LogP, metabolic stability) to prioritize analogs with balanced potency and pharmacokinetics .

Q. What experimental designs are suitable for investigating the compound's metabolic stability and toxicity in preclinical models?

- Methodology :

- In vitro assays : Use liver microsomes (human/rat) to measure metabolic half-life. Identify major metabolites via LC-MS/MS .

- Cytotoxicity screening : Test in HepG2 (liver) and HEK293 (kidney) cell lines using MTT assays. Compare IC values against therapeutic indices .

- In vivo studies : Administer escalating doses in rodent models (OECD 423 guidelines). Monitor biomarkers (ALT/AST for hepatotoxicity) and histopathology .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?

- Methodology :

- Solvent screening : Test solubility in DMSO, PBS, and biorelevant media (FaSSIF/FeSSIF) using nephelometry. Note pH-dependent precipitation (common for piperidine derivatives) .

- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions. Monitor stability via HPLC purity checks .

- Inter-lab validation : Share samples with collaborators to rule out instrumentation or protocol biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.